molecular formula C7H8O B083015 2-Ethenyl-5-methylfuran CAS No. 10504-13-9

2-Ethenyl-5-methylfuran

Cat. No.: B083015
CAS No.: 10504-13-9
M. Wt: 108.14 g/mol
InChI Key: LTQOQNQWJBSGPF-UHFFFAOYSA-N
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Description

2-Ethenyl-5-methylfuran is an organic compound with the molecular formula C₇H₈O. It is a derivative of furan, characterized by a vinyl group and a methyl group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethenyl-5-methylfuran can be synthesized through several methods. One common approach involves the reaction of 2-vinylfuran with formaldehyde in the presence of a catalyst. For instance, Dzhemilev et al. synthesized 5-hydroxymethyl-2-vinylfuran by reacting 2-vinylfuran with 40% aqueous formaldehyde over a catalyst prepared by reducing palladium acetylacetonate with triethylaluminum in the presence of triphenylphosphine .

Industrial Production Methods: Industrial production of 2-vinyl-5-methylfuran typically involves catalytic processes that ensure high yield and purity. The use of palladium or gold catalysts is common in these processes, which facilitate the cyclization and isomerization reactions necessary for the formation of the furan ring .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-5-methylfuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it into saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the vinyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products Formed:

Scientific Research Applications

2-Ethenyl-5-methylfuran has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    2-Methylfuran: Known for its use as a flavoring agent and potential biofuel.

    2-Ethylfuran: Used in the synthesis of pharmaceuticals and agrochemicals.

    2,5-Dimethylfuran: Studied for its potential as a renewable biofuel.

Uniqueness of 2-Ethenyl-5-methylfuran: this compound is unique due to the presence of both a vinyl group and a methyl group on the furan ring. This structural feature imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and materials science .

Properties

IUPAC Name

2-ethenyl-5-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-3-7-5-4-6(2)8-7/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQOQNQWJBSGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146924
Record name Furan, 2-methyl-5-vinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10504-13-9
Record name Furan, 2-methyl-5-vinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-methyl-5-vinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethenyl-5-methylfuran
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-vinyl-5-methylfuran in coffee?

A: 2-Vinyl-5-methylfuran is a volatile organic compound that contributes to the complex aroma profile of coffee. Research has shown that the concentration of this compound is influenced by the hardness of the water used in coffee preparation [, ].

Q2: How does water hardness affect the levels of 2-vinyl-5-methylfuran in coffee?

A: Studies have revealed that using medium hard water during filter coffee brewing results in a higher area percentage of 2-vinyl-5-methylfuran compared to using soft or hard water [, ]. This suggests that the mineral content of the water plays a role in extracting and/or preserving this volatile compound during the brewing process.

Q3: What sensory characteristics are associated with 2-vinyl-5-methylfuran in coffee?

A: While the specific sensory contribution of 2-vinyl-5-methylfuran in coffee hasn't been directly outlined in the provided research, its presence alongside other volatile compounds like furans and pyrazines in medium hard water brewed coffee coincided with a more intense perception of desirable flavors such as hazelnut, spice, lemon peel, and sweetness [, ]. This implies that 2-vinyl-5-methylfuran likely contributes to the overall pleasant aroma and taste of coffee.

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